An In-Depth Technical Guide to AKB48 N-pentanoic acid: Structure, Metabolism, and Analysis
An In-Depth Technical Guide to AKB48 N-pentanoic acid: Structure, Metabolism, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
AKB48 N-pentanoic acid is a principal urinary metabolite of the synthetic cannabinoid AKB48, also known by its chemical name APINACA. As the parent compound, AKB48 (N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide), is a potent agonist of the cannabinoid type 1 (CB1) receptor and a Schedule I controlled substance in the United States and other countries, the detection of its metabolites is of paramount importance in clinical and forensic toxicology.[1] This guide provides a comprehensive overview of the chemical structure, metabolic pathways, and analytical methodologies for the identification and quantification of AKB48 N-pentanoic acid, offering a critical resource for researchers in the fields of pharmacology, toxicology, and drug development.
Chemical Identity and Physicochemical Properties
AKB48 N-pentanoic acid is formally known as 3-[(tricyclo[3.3.1.1³,⁷]dec-1-ylamino)carbonyl]-1H-indazole-1-pentanoic acid. It is the product of the carboxylation of the N-alkyl pentyl chain of the parent compound, AKB48. This metabolic transformation is a common route for the biotransformation of many synthetic cannabinoids, rendering the molecule more water-soluble and facilitating its excretion in urine.
Chemical Structure of AKB48 N-pentanoic acid
Caption: Chemical Structure of AKB48 N-pentanoic acid.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₉N₃O₃ | [2] |
| Molecular Weight | 395.5 g/mol | [2][3] |
| CAS Number | 1630022-94-4 | [2][3] |
| Formal Name | 3-[(tricyclo[3.3.1.1³,⁷]dec-1-ylamino)carbonyl]-1H-indazole-1-pentanoic acid | [3] |
| Appearance | Crystalline solid | [3] |
Metabolism of AKB48 (APINACA)
The parent compound, AKB48, undergoes extensive phase I and phase II metabolism in the human body, primarily mediated by cytochrome P450 (CYP450) enzymes and UDP-glucuronosyltransferases (UGTs). Due to this extensive metabolism, the parent compound is rarely detected in urine, making the identification of its metabolites crucial for confirming exposure.[1]
The major metabolic pathways for AKB48 include:
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Hydroxylation: This is a primary metabolic route, occurring on both the adamantyl ring and the N-pentyl side chain. Monohydroxylation, dihydroxylation, and even trihydroxylation have been observed in vitro using human hepatocytes.[1]
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Carboxylation: The N-pentyl side chain is oxidized to form the corresponding carboxylic acid, resulting in the formation of AKB48 N-pentanoic acid. This is a significant urinary metabolite.
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Glucuronidation: The hydroxylated metabolites can undergo phase II conjugation with glucuronic acid to form more polar glucuronide conjugates, which are then readily excreted.[1]
Metabolic Pathway of AKB48
Caption: Simplified metabolic pathway of AKB48.
Pharmacological and Toxicological Profile
Parent Compound: AKB48 (APINACA)
AKB48 is a potent full agonist at the human CB1 receptor and a partial agonist at the CB2 receptor.[4] Its effects are similar to those of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, but often with greater potency and a more severe and unpredictable adverse effect profile.[5] The psychoactive effects are mediated through its action on CB1 receptors in the central nervous system.[5]
Metabolite: AKB48 N-pentanoic acid
Currently, there is a lack of specific studies directly investigating the pharmacological activity of AKB48 N-pentanoic acid at cannabinoid receptors. However, based on structure-activity relationships of other synthetic cannabinoids, it is widely understood that the carboxylation of the N-alkyl side chain significantly reduces or abolishes affinity and efficacy at CB1 receptors. For example, the carboxylic acid metabolite of the synthetic cannabinoid AMB-FUBINACA has been shown to be largely inactive at the CB1 receptor. Therefore, AKB48 N-pentanoic acid is primarily considered a biomarker of AKB48 consumption rather than a pharmacologically active metabolite contributing to the parent drug's psychoactive effects.
Analytical Methodology for Detection and Quantification
The detection of AKB48 N-pentanoic acid in biological matrices, particularly urine, is a key component of forensic and clinical toxicology. The method of choice for the sensitive and specific detection of synthetic cannabinoid metabolites is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol: UHPLC-QTOF-MS Analysis of AKB48 N-pentanoic acid in Urine
This protocol provides a generalized workflow for the analysis of AKB48 N-pentanoic acid in urine samples.
1. Sample Preparation:
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Enzymatic Hydrolysis: To a 1 mL urine sample, add a buffer solution (e.g., phosphate or acetate buffer, pH 5-6) and β-glucuronidase enzyme. This step is crucial to cleave the glucuronide conjugates and release the free metabolites. Incubate the mixture at an elevated temperature (e.g., 50-60°C) for a specified period (e.g., 1-2 hours).
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Extraction:
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Liquid-Liquid Extraction (LLE): After hydrolysis and cooling, add an immiscible organic solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate). Vortex vigorously to extract the analytes into the organic phase. Centrifuge to separate the layers.
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Solid-Phase Extraction (SPE): Alternatively, use a conditioned SPE cartridge (e.g., a mixed-mode or polymeric sorbent). Load the hydrolyzed sample onto the cartridge. Wash the cartridge to remove interferences and then elute the analytes with an appropriate organic solvent.
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Evaporation and Reconstitution: Evaporate the organic extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of a solvent compatible with the LC mobile phase (e.g., a mixture of the initial mobile phase).
2. Instrumental Analysis:
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Liquid Chromatography:
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System: An ultra-high-performance liquid chromatography (UHPLC) system.
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Column: A C18 or phenyl-hexyl reversed-phase column with a small particle size (e.g., ≤ 1.8 µm).
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Mobile Phase: A gradient elution using two solvents, typically:
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Mobile Phase A: Water with a small amount of an additive like formic acid or ammonium formate to improve ionization.
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Mobile Phase B: Acetonitrile or methanol with the same additive.
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Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.
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Mass Spectrometry:
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System: A quadrupole time-of-flight (QTOF) mass spectrometer or a triple quadrupole (QqQ) mass spectrometer.
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Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used.
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Data Acquisition:
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QTOF: Acquire data in full scan mode to obtain accurate mass measurements for identification and in targeted MS/MS mode for fragmentation data to confirm the structure.
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QqQ: Operate in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity, monitoring specific precursor-to-product ion transitions for AKB48 N-pentanoic acid and its internal standard.
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Analytical Workflow Diagram
Caption: General workflow for the analysis of AKB48 N-pentanoic acid in urine.
Conclusion
AKB48 N-pentanoic acid is a critical biomarker for confirming the use of the potent synthetic cannabinoid AKB48 (APINACA). A thorough understanding of its chemical structure, metabolic formation, and analytical detection is essential for researchers, forensic scientists, and clinical toxicologists. While likely pharmacologically inactive, its presence in urine provides definitive evidence of exposure to its parent compound. The continued development and refinement of sensitive and specific analytical methods, such as LC-MS/MS, are vital for monitoring the evolving landscape of synthetic cannabinoids.
References
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Gandhi, A. S., et al. (2013). First Characterization of AKB-48 Metabolism, a Novel Synthetic Cannabinoid, Using Human Hepatocytes and High-Resolution Mass Spectrometry. Journal of Analytical Toxicology, 37(8), 539-549. [Link]
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U.S. Drug Enforcement Administration, Diversion Control Division. (2020). AKB48 (APINACA) and 5F-AKB48 (5F-APINACA). [Link]
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De Luca, M. A., et al. (2019). Pharmacological and Behavioral Effects of the Synthetic Cannabinoid AKB48 in Rats. Frontiers in Pharmacology, 10, 1195. [Link]
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PubChem. (n.d.). AKB48 N-Pentanoic Acid. National Center for Biotechnology Information. [Link]
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Wikipedia. (2023). APINACA. [Link]
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Karinen, R., et al. (2015). Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. Drug Testing and Analysis, 7(10), 896-907. [Link]
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Wohlfarth, A., et al. (2014). Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA. The AAPS Journal, 16(5), 1002-1015. [Link]
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Canna, K. L., et al. (2022). Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors. International Journal of Molecular Sciences, 23(9), 4705. [Link]
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Glass, M., et al. (2020). Characterisation of AMB-FUBINACA metabolism and CB1-mediated activity of its acid metabolite. Scientific Reports, 10(1), 1-12. [Link]
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- 1. First Characterization of AKB-48 Metabolism, a Novel Synthetic Cannabinoid, Using Human Hepatocytes and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterisation of AMB-FUBINACA metabolism and CB1-mediated activity of its acid metabolite - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
